REACTION_SMILES
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[Br:36][N:37]1[C:38](=[O:39])[CH2:40][CH2:41][C:42]1=[O:43].[C:18]([O:19][O:20][C:21](=[O:22])[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)(=[O:29])[c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[c:8]2[c:9]([Cl:15])[cH:10][c:11]([CH3:14])[cH:12][cH:13]2)[cH:16][cH:17]1.[cH:44]1[cH:45][cH:46][cH:47][cH:48][cH:49]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[c:8]2[c:9]([Cl:15])[cH:10][c:11]([CH2:14][Br:36])[cH:12][cH:13]2)[cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)c2ccc(Cl)cc2)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C(c1ccc(Cl)cc1)c1ccc(CBr)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |